4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid
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Overview
Description
4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes indole moieties and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid typically involves multiple steps, including the formation of indole derivatives and subsequent coupling reactions. One common method involves the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with various indoles, catalyzed by sulfuric acid at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole compounds with various functional groups.
Scientific Research Applications
4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives: These compounds share structural similarities with 4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid and exhibit similar chemical reactivity and biological activity.
Indole diterpenoids: Compounds such as shearinine G and shearinine D, which also contain indole moieties, have been studied for their complex synthesis and biological properties.
Uniqueness
4-((2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)amino)-2-methylene-4-oxobutanoic acid is unique due to its specific combination of indole moieties and a butanoic acid backbone, which imparts distinct chemical and biological properties
Properties
CAS No. |
6941-74-8 |
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Molecular Formula |
C29H25N3O3 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
4-[2-[2,2-bis(1H-indol-3-yl)ethyl]anilino]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C29H25N3O3/c1-18(29(34)35)14-28(33)32-25-11-5-2-8-19(25)15-22(23-16-30-26-12-6-3-9-20(23)26)24-17-31-27-13-7-4-10-21(24)27/h2-13,16-17,22,30-31H,1,14-15H2,(H,32,33)(H,34,35) |
InChI Key |
BXSFLRNPAFZVJD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)NC1=CC=CC=C1CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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